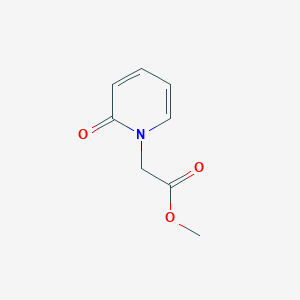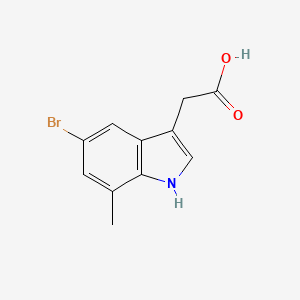
tert-Butyl (3-(tert-butylamino)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(tert-butylamino)propyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . This compound is often used in the synthesis of various organic molecules and has applications in medicinal chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(tert-butylamino)propyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-bromopropylamine under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(tert-butylamino)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the tert-butyl protecting group.
Major Products Formed
Aplicaciones Científicas De Investigación
tert-Butyl (3-(tert-butylamino)propyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(tert-butylamino)propyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-aminopropyl)carbamate: This compound is similar in structure but lacks the tert-butylamino group.
tert-Butyl (3-(methylamino)propyl)carbamate: This compound has a methylamino group instead of a tert-butylamino group.
tert-Butyl (3-(piperazin-1-yl)propyl)carbamate: This compound contains a piperazine ring instead of the tert-butylamino group.
Uniqueness
tert-Butyl (3-(tert-butylamino)propyl)carbamate is unique due to its specific tert-butylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C12H26N2O2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(tert-butylamino)propyl]carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-11(2,3)14-9-7-8-13-10(15)16-12(4,5)6/h14H,7-9H2,1-6H3,(H,13,15) |
Clave InChI |
CURYBLQICOFHKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)







![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)

